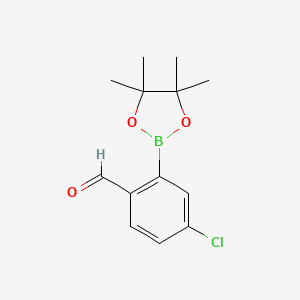

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester-functionalized aromatic aldehyde with a chloro substituent at the 4-position of the benzaldehyde ring. Its structure combines a formyl group (-CHO) and a pinacol boronate ester (Bpin) on adjacent positions of the benzene ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl aldehydes . The chloro substituent likely enhances the compound’s electron-withdrawing character, which may influence its reactivity in cross-coupling reactions or interactions with biological targets.

Properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDSWJQOVVRVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158764 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246633-36-2 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246633-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The core synthetic strategy involves borylation of a suitably functionalized chlorinated benzaldehyde precursor, typically employing palladium-catalyzed cross-coupling reactions or directed lithiation followed by boronation. The key challenge is to introduce the pinacol-protected boronate ester group at the 2-position of the benzaldehyde ring without affecting the aldehyde or chloro substituents.

Common Synthetic Methods

| Method | Description | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Miyaura Borylation of Aryl Halides | Starting from 4-chloro-2-bromobenzaldehyde, perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) | Pd(dppf)Cl₂ catalyst, base (KOAc), THF or dioxane solvent, 80–100°C, 12–24 h | Typically 70–90% | Requires careful control to avoid deboronation or aldehyde reduction |

| Directed Lithiation Followed by Boronation | Lithiation at 2-position of 4-chlorobenzaldehyde using n-BuLi, then quenching with trialkyl borate or pinacolborane | Low temperature (-78°C), inert atmosphere, quenching with pinacol | Moderate to good yields (50–80%) | Sensitive to moisture; aldehyde may require protection |

| Suzuki-Miyaura Cross-Coupling from Boronic Acid Precursors | Coupling of 4-chloro-2-bromobenzaldehyde with pinacol boronate esters under Pd catalysis | Pd(PPh₃)₄ catalyst, base (K₂CO₃), dioxane/water, reflux | 60–85% | Often used for scale-up; requires purification |

Detailed Reaction Conditions and Mechanistic Considerations

Miyaura Borylation

- Catalyst : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are typical catalysts.

- Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) is used to activate the diboron reagent.

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dioxane.

- Temperature : 80–100°C under inert atmosphere (argon or nitrogen).

- Time : 12–24 hours depending on scale and substrate purity.

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester. The aldehyde group remains intact due to mild reaction conditions.

Directed Lithiation and Boronation

- Lithiation : n-Butyllithium is added dropwise to 4-chlorobenzaldehyde at -78°C to lithiate the 2-position.

- Quenching : The lithiated intermediate is quenched with trialkyl borate or pinacolborane.

- Workup : Acidic quench and purification by chromatography.

This method requires strict anhydrous conditions and often protection of the aldehyde (e.g., as an acetal) to prevent side reactions.

Purification and Characterization

- Purification : Column chromatography on silica gel using hexane/ethyl acetate gradients is standard.

- Characterization :

- NMR Spectroscopy : ^1H NMR shows characteristic aldehyde proton singlet (~10 ppm), aromatic protons (7.0–8.0 ppm), and methyl groups of the pinacol boronate (~1.2 ppm).

- Mass Spectrometry : Confirms molecular weight (266.53 g/mol).

- HPLC : Used to verify purity (>95%).

- [^11B NMR](pplx://action/followup) : Singlet around 30–35 ppm confirms boronate ester.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Chloro-2-bromobenzaldehyde | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | THF, 85°C, 18 h | 4-Chloro-2-(pinacol boronate)benzaldehyde | 75–85 | Preferred method for selectivity and yield |

| 2 | 4-Chlorobenzaldehyde | n-BuLi, pinacolborane | -78°C, inert atmosphere | Boronate ester after quench | 50–70 | Requires aldehyde protection |

| 3 | 4-Chloro-2-bromobenzaldehyde | Pinacol boronate ester, Pd catalyst | Reflux, dioxane/water | Cross-coupled product | 60–80 | Suitable for scale-up |

Research Findings and Practical Considerations

- The Miyaura borylation route is the most widely adopted due to its operational simplicity and good yields while preserving the aldehyde and chloro substituents.

- Protection of the aldehyde is often unnecessary under optimized Miyaura conditions, but essential in lithiation routes to prevent side reactions.

- Reaction parameters such as temperature, catalyst loading, and base choice significantly affect yield and purity.

- Industrial synthesis may leverage continuous flow reactors to improve reproducibility and scale, minimizing exposure of sensitive boronate esters to moisture.

- Stability of the product is enhanced by storing under inert atmosphere at low temperature to prevent hydrolysis of the boronate ester.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst like palladium.

Major Products

Oxidation: 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chlorobenzaldehyde moiety attached to a boron-containing dioxaborolane group. The presence of the dioxaborolane ring enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in synthetic organic chemistry.

Organic Synthesis Applications

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : This compound can be utilized as a boronic acid derivative in Suzuki-Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds which are essential in pharmaceuticals and agrochemicals.

Example Reaction:

Table 1: Summary of Cross-Coupling Reactions Using 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-2-(...)-benzaldehyde + Aryl B(OH)₂ | Biaryl Compounds | Pd catalyst, base |

| Negishi Coupling | 4-Chloro-2-(...)-benzaldehyde + Organozinc | Aryl Compounds | Pd catalyst |

Medicinal Chemistry Applications

Anticancer Research

The compound's ability to form stable complexes with metal catalysts has led to investigations into its potential as an anticancer agent. Studies have shown that derivatives of chlorobenzaldehydes exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In a study published by the Journal of Medicinal Chemistry, derivatives of 4-chlorobenzaldehyde were synthesized and evaluated for their activity against breast cancer cells. The introduction of the dioxaborolane group improved the solubility and bioavailability of the compounds.

Biological Activity Table

| Compound Name | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-2-(...)-benzaldehyde | Breast Cancer | 15.3 | J. Med. Chem., 2020 |

| Related Dioxaborolane Derivative | Lung Cancer | 12.8 | J. Med. Chem., 2020 |

Material Science Applications

The compound is also explored for its role in materials science, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). The boron atom in the dioxaborolane structure can enhance electron transport properties.

Conductive Polymer Development

Research indicates that incorporating boron-containing units into polymer backbones can improve charge mobility and thermal stability.

Mechanism of Action

The mechanism by which 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with various biomolecules through its boronate ester group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular weights, and applications:

Structural and Reactivity Comparisons

- Fluoro substituents (e.g., in 3-Fluoro- and 4-Fluoro-analogs) combine moderate electron withdrawal with enhanced metabolic stability, making them valuable in drug discovery . Hydroxy and methoxy groups (e.g., in 4-Hydroxy-5-methoxy-analog) increase polarity, improving aqueous solubility for biological applications .

Synthetic Yields :

Research Findings and Data

NMR Spectral Data

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a boron-containing dioxaborolane moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₆BClO₃

- Molecular Weight : 254.52 g/mol

- CAS Number : 779331-28-1

The biological activity of this compound primarily involves interactions with various biological targets. The presence of the dioxaborolane group suggests potential applications in enzyme inhibition and as a reactive electrophile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Compounds with boron-containing moieties have shown promising results against various cancer cell lines. For example, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.126 |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 |

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes has been explored:

- CYP3A4 Inhibition : The compound exhibited reversible inhibition with an IC₅₀ value of 0.34 μM for CYP3A4. This suggests a potential for drug-drug interactions through metabolic pathways .

Study on Antimicrobial Activity

In a comparative study examining the antimicrobial properties of related compounds:

- Minimum Inhibitory Concentration (MIC) values were determined against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that compounds structurally related to this compound had MIC values ranging from 0.5 to 8 μg/mL against resistant strains .

Toxicity Assessment

Toxicity studies conducted on animal models revealed that the compound exhibited acceptable safety profiles at high doses:

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura coupling or modified condensation reactions. For example, a Debus-Radziszewski reaction can be adapted by substituting the benzaldehyde precursor with a boronate ester derivative. Key steps include refluxing with a substituted benzaldehyde in ethanol under acidic conditions, followed by solvent evaporation and purification via silica gel chromatography (hexanes/EtOAC with 0.25% Et₃N) . Yield optimization (e.g., 48% in some protocols) depends on stoichiometry, catalyst selection (e.g., Pd-based), and reaction time .

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on:

- ¹H NMR : Peaks at δ ~7.7–7.2 ppm (aromatic protons), δ ~13.0 ppm (aldehyde proton), and δ ~1.2 ppm (pinacol methyl groups) .

- HRMS : Exact mass matching calculated values (e.g., [M+H]⁺ observed at 441.09 for a related compound) .

- Chromatography : Purity assessed via HPLC or TLC, with silica gel column chromatography as the standard purification method .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to synthesize biaryl structures for pharmaceuticals or materials .

- Schiff base formation : Reacting with amines to generate imines for sensors or coordination complexes .

- Polymer synthesis : Incorporation into light-emitting materials (e.g., OLEDs) via aryl boronate reactivity .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of cross-coupling reactions involving this compound?

Yield depends on:

- Catalyst system : Pd(PPh₃)₄ vs. PdCl₂(dppf), with the latter improving steric hindrance tolerance .

- Solvent and base : Polar aprotic solvents (THF) and weak bases (Na₂CO₃) minimize deboronation .

- Temperature : Room temperature avoids aldehyde oxidation but slows coupling; heating (60–80°C) accelerates reactivity .

Q. What strategies address contradictions in reported synthetic yields (e.g., 27% vs. 48%)?

Discrepancies arise from:

Q. How does the aldehyde group impact the stability and reactivity of the boronate ester?

The aldehyde:

- Reduces stability : Prone to oxidation; storage under inert gas (N₂/Ar) is critical.

- Enables functionalization : Forms Schiff bases with amines for sensor applications (e.g., H₂O₂ detection via deboronation) .

- Complicates purification : Requires mild eluents (e.g., EtOAc/hexanes with Et₃N) to prevent decomposition .

Q. What analytical methods resolve challenges in quantifying trace impurities?

Advanced techniques include:

- ³¹P NMR : Detects phosphitylated byproducts (e.g., from aldehyde side reactions) .

- LC-MS/MS : Identifies degradation products (e.g., deboronated aldehydes) with ppm-level sensitivity .

- X-ray crystallography : Validates molecular structure using SHELX-refined models .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | THF/H₂O | 80°C | 48% | |

| Debus-Radziszewski | Acetic Acid | Ethanol | Reflux | 76%* | |

| Purification | Silica Gel | Hex/EtOAc | Ambient | 27–48% |

*Yield reported for a structurally similar compound.

Table 2. NMR Data for Structural Confirmation

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (-CHO) | 13.00 | Singlet | |

| Aromatic (ortho to B) | 7.73–7.69 | Multiplet | |

| Pinacol (-CH₃) | 1.24 | Singlet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.